2-(Cyclohepta-2,4,6-trien-1-yl)-2,3-dihydronaphthalene-1,4-dione
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Overview
Description
2-(Cyclohepta-2,4,6-trien-1-yl)-2,3-dihydronaphthalene-1,4-dione is an organic compound that features a unique structure combining a cycloheptatriene ring with a dihydronaphthalene-1,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohepta-2,4,6-trien-1-yl)-2,3-dihydronaphthalene-1,4-dione can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene derivatives using selenium dioxide. This method is known for its efficiency in introducing the necessary functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions, often utilizing catalysts to enhance yield and selectivity. The use of continuous flow reactors is also common in industrial settings to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohepta-2,4,6-trien-1-yl)-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(Cyclohepta-2,4,6-trien-1-yl)-2,3-dihydronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological assays for antimicrobial activity.
Industry: It is used in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-(Cyclohepta-2,4,6-trien-1-yl)-2,3-dihydronaphthalene-1,4-dione exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in electron transfer reactions, which can disrupt cellular processes in microorganisms, leading to antimicrobial effects . Additionally, its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Cyclohepta-2,4,6-trien-1-yl)-2,3-dihydronaphthalene-1,4-dione is unique due to its combination of a cycloheptatriene ring and a dihydronaphthalene-1,4-dione moiety.
Properties
CAS No. |
61609-27-6 |
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Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-cyclohepta-2,4,6-trien-1-yl-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C17H14O2/c18-16-11-15(12-7-3-1-2-4-8-12)17(19)14-10-6-5-9-13(14)16/h1-10,12,15H,11H2 |
InChI Key |
CHUOSGCYECNYCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2C1=O)C3C=CC=CC=C3 |
Origin of Product |
United States |
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